molecular formula C9H11NOS B2499449 1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one CAS No. 1251360-94-7

1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B2499449
CAS No.: 1251360-94-7
M. Wt: 181.25
InChI Key: DHKVYOBELZNIAQ-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of cyclopropylamine with 2-bromo-4-methylthiazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the bromine-substituted carbon, resulting in the formation of the desired thiazole derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure similar to 1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one but without the cyclopropyl and ethanone substituents.

    2-Aminothiazole: Contains an amino group instead of the cyclopropyl and ethanone groups.

    4-Methylthiazole: Similar structure but lacks the cyclopropyl and ethanone groups.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and specificity. The ethanone group also contributes to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-5-8(6(2)11)12-9(10-5)7-3-4-7/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKVYOBELZNIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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